molecular formula C17H16N6 B5345576 1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H,1'H-2,4'-biimidazole

1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H,1'H-2,4'-biimidazole

Cat. No. B5345576
M. Wt: 304.3 g/mol
InChI Key: REAZKLHWMVWAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H,1'H-2,4'-biimidazole is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as BIIM and has been used in various fields of research, including biochemistry, pharmacology, and molecular biology. The purpose of

Mechanism of Action

The mechanism of action of 1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H,1'H-2,4'-biimidazole is not fully understood. However, it has been suggested that it may act as an inhibitor of various enzymes, including tyrosine kinases and cyclooxygenases. Additionally, it has been suggested that it may modulate the activity of G protein-coupled receptors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and modulate the activity of G protein-coupled receptors. Additionally, it has been shown to exhibit antioxidant activity and inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H,1'H-2,4'-biimidazole in lab experiments is that it exhibits a wide range of biological activities. This makes it a versatile compound that can be used in various fields of research. However, one limitation of using this compound is that its mechanism of action is not fully understood. Additionally, its potential toxicity and side effects have not been extensively studied.

Future Directions

There are several future directions for research on 1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H,1'H-2,4'-biimidazole. One direction is to further investigate its potential as an anticancer agent. Another direction is to study its potential as an antimicrobial agent and to investigate its mechanism of action against bacteria. Additionally, further research could be conducted to understand its potential as a modulator of G protein-coupled receptors. Finally, more studies could be conducted to investigate its potential toxicity and side effects.
In conclusion, this compound is a versatile compound that has been studied extensively for its potential applications in scientific research. Its wide range of biological activities makes it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H,1'H-2,4'-biimidazole involves the reaction between 2-(1H-imidazol-1-yl)ethylamine and 1,2-diformylbenzene in the presence of a base. The reaction takes place at room temperature and yields a white crystalline product. The purity of the product can be improved through recrystallization.

Scientific Research Applications

1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H,1'H-2,4'-biimidazole has been used in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its potential as an antimicrobial agent, as it has been shown to exhibit antibacterial activity against various strains of bacteria. Furthermore, it has been studied for its potential as a modulator of G protein-coupled receptors.

properties

IUPAC Name

2-(1H-imidazol-5-yl)-1-(2-imidazol-1-yl-1-phenylethyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6/c1-2-4-14(5-3-1)16(11-22-8-6-18-13-22)23-9-7-20-17(23)15-10-19-12-21-15/h1-10,12-13,16H,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAZKLHWMVWAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CN=C2)N3C=CN=C3C4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.